7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H7ClF2N4 and its molecular weight is 232.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Intermolecular Interactions
Research has explored the crystal structures of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting the significance of intermolecular interactions such as hydrogen bonds and π···π interactions. These studies provide insights into the molecular arrangement influenced by different acceptor atoms and the impact of substituents on supramolecular assemblies (Boechat et al., 2014).
Synthetic Versatility and Chemical Stability
The synthesis and structural analysis of bromo and chloro [1,2,4]triazolo[4,3-c]pyrimidines reveal their potential as versatile synthetic intermediates. The stability of these compounds and their susceptibility to ring isomerization are key factors in their application in chemical synthesis (Tang et al., 2014).
Development of Biologically Active Compounds
Efficient synthetic procedures have been developed for [1,2,4]triazolo[1,5-a]pyrimidines, leading to compounds with potential biological activity. This includes the identification of compounds with inhibitory effects on influenza virus RNA polymerase (Massari et al., 2017).
Antitumor Activity
Studies on substituted triazolo[4,3-a]pyrimidines with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on the growth of various cancer cell lines. This highlights the potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2009).
Antibacterial Activity
Research on pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has shown antibacterial activity against both Gram-positive and Gram-negative microbial strains. This suggests their potential in developing new antibacterial agents (Lahmidi et al., 2019).
Properties
IUPAC Name |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N4/c1-4-3-5(9)15-7(12-4)13-6(14-15)8(2,10)11/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFEHOXUIAQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C(C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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